Primaquine Dimer
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H40N6O2 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
4-N-[5-[8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-yl]-6-methoxyquinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C30H40N6O2/c1-19(9-5-13-31)35-23-17-25(37-3)27(21-11-7-15-33-29(21)23)28-22-12-8-16-34-30(22)24(18-26(28)38-4)36-20(2)10-6-14-32/h7-8,11-12,15-20,35-36H,5-6,9-10,13-14,31-32H2,1-4H3 |
InChI Key |
POJZUHZPWDDYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)C3=C(C=C(C4=C3C=CC=N4)NC(C)CCCN)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of Primaquine Dimer Derivatives
Strategic Approaches to Primaquine (B1584692) Dimer and Analog Synthesis
The dimerization of known drug molecules is a well-established strategy aimed at overcoming drug resistance and improving therapeutic outcomes. nih.gov This approach has been applied to antimalarial drugs, with the goal of creating compounds that can accumulate in the parasite's acidic food vacuole and exhibit enhanced efficacy. nih.gov For primaquine, dimerization strategies often involve linking two primaquine moieties through various linker groups. nih.govresearchgate.net These linkers can be designed to modulate the physicochemical properties of the resulting dimer, potentially influencing its bioavailability and selectivity. researchgate.net
A key strategic consideration is the point of attachment on the primaquine scaffold. Modifications are often made at the terminal amino group to prevent metabolic degradation to the inactive and toxic carboxyprimaquine. researchgate.net Another approach involves creating hybrid molecules by coupling primaquine with other pharmacophores, such as artemisinin (B1665778) or chloroquine (B1663885), to combine different mechanisms of action and target multiple stages of the parasite's lifecycle. nih.govmdpi.com
Specific Synthetic Routes and Reaction Optimizations for Primaquine Dimer
Several synthetic routes have been developed for the preparation of primaquine dimers and their analogs.
One notable method involves the oxidative dimerization of primaquine. For instance, a dimeric metabolite of primaquine was synthesized by treating primaquine-N-acetate with potassium ferricyanide (B76249) in a biphasic chloroform-aqueous sodium bicarbonate system, utilizing a phase-transfer catalyst. nih.govasm.org This reaction yields a diastereomeric mixture of symmetrical dimers. nih.govasm.org Another study reported the formation of a methylene-linked dimeric product and a novel sulfur-containing dimer through the microbial metabolism of primaquine by Streptomyces roseochromogenus. nih.gov The sulfur-linked dimer was identified as a symmetrically substituted dimer of primaquine N-acetate with a sulfur atom linking the two units at the C-5 position. nih.gov
The synthesis of bis-urea primaquine derivatives represents another important synthetic pathway. These can be prepared by reacting a primaquine derivative with a bis-isocyanate or by a stepwise approach involving the reaction of primaquine with an activated urea (B33335) precursor. nih.gov For example, a symmetric bis-urea derivative bearing two primaquine moieties was prepared by reacting an activated primaquine urea intermediate with another molecule of primaquine. nih.gov
Reaction optimization is crucial for improving yields and minimizing byproducts. cem.de This can involve adjusting parameters such as temperature, reaction time, and the choice of catalysts and solvents. cem.dersc.org For instance, microwave-assisted synthesis has been shown to be an efficient method for some organic transformations, allowing for rapid optimization of reaction conditions. cem.de
Purification and Isolation Techniques for this compound
The purification and isolation of this compound derivatives are critical steps to obtain compounds of high purity for subsequent characterization and biological evaluation. A combination of chromatographic techniques is typically employed.
Chromatographic Methods for this compound Purification
| Technique | Description | Application Example |
|---|---|---|
| Thin-Layer Chromatography (TLC) | A qualitative technique used to monitor reaction progress and identify the components in a mixture. nih.govnih.gov | Used for the direct comparison of a microbially produced this compound with a synthetic sample. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique used for both purification and analysis of complex mixtures. nih.govnih.govuniroma1.it | Employed to separate and analyze the diastereomeric mixture of symmetrical primaquine dimers. nih.govuniroma1.it It was also used to isolate compounds from the peroxydisulfate (B1198043) oxidation of primaquine. researchgate.net |
| Column Chromatography | A preparative technique used to separate and purify larger quantities of compounds from a mixture. | Utilized in the purification of various artemisinin dimer derivatives, a process analogous to what would be required for primaquine dimers. google.com |
Following chromatographic separation, spectroscopic methods are used to confirm the structure and purity of the isolated dimers. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). nih.govnih.gov
Scalability Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to larger-scale production of primaquine dimers presents several challenges. Key considerations include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the feasibility of purification methods at a larger scale.
Synthetic Pathways for Isomeric and Stereoisomeric Forms of this compound
The synthesis of primaquine dimers often results in the formation of mixtures of isomers and stereoisomers, given that the starting primaquine is typically a racemic mixture. nih.govasm.org The creation of specific isomeric and stereoisomeric forms requires stereoselective synthetic strategies.
The use of optically active primaquine as a starting material can lead to the formation of specific stereoisomers of the dimer. nih.gov For example, the microbial synthesis of a sulfur-linked dimer from optically active primaquine confirmed that the product was a mixture of stereoisomers that could equilibrate in solution. nih.gov
In some cases, the synthetic route itself can favor the formation of a particular isomer. For instance, the synthesis of certain imidazolidin-4-one (B167674) derivatives of primaquine resulted in the stereoselective production of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones. researchgate.net In contrast, other related derivatives were formed as mixtures of all possible diastereomers in equal amounts. researchgate.net
The separation of different stereoisomers can be achieved using chiral chromatography or by derivatization with a chiral auxiliary followed by separation of the resulting diastereomers. The biological activity and toxicity of different stereoisomers can vary significantly, making the synthesis and evaluation of stereochemically pure primaquine dimers an important area of research. researchgate.net
Advanced Molecular and Supramolecular Structural Characterization of Primaquine Dimer
High-Resolution Spectroscopic Analyses for Primaquine (B1584692) Dimer Elucidation (e.g., Multi-dimensional NMR, Advanced Mass Spectrometry)
The precise structural identification of primaquine dimers has been heavily reliant on the application of high-resolution spectroscopic methods. Notably, the formation of a methylene-bridged primaquine dimer has been identified as a microbial metabolite of primaquine. researchgate.net The elucidation of this dimer's structure was achieved through a combination of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net
In one instance, continued incubation of primaquine with the microorganism Streptomyces rimosus led to the formation of a minor dimeric metabolite. researchgate.net The structure of this metabolite was proposed based on its spectral data and subsequently confirmed through synthesis. The use of (+/-)-primaquine in both the microbial transformation and the synthetic route resulted in a diastereomeric mixture of symmetrical dimers. researchgate.net
Another significant finding was the identification of a novel sulfur-containing microbial metabolite of primaquine, which was determined to be a symmetrically substituted dimer of primaquine N-acetate linked by a sulfur atom at the C-5 position. The molecular formula, C₃₄H₄₄N₆O₄S, was established using field-desorption mass spectrometry. Both ¹H and ¹³C-NMR spectral data were instrumental in confirming the symmetrical nature of this sulfur-linked dimer.
Detailed spectral data for these dimers, while not fully published in exhaustive tables within the primary literature, form the cornerstone of their structural confirmation. The analysis of chemical shifts, coupling constants, and correlation signals in multi-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be essential to definitively assign all proton and carbon signals and confirm the connectivity between the two primaquine moieties. High-resolution mass spectrometry provides the exact molecular weight, confirming the dimeric composition and aiding in the identification of the linking group. researchgate.net
Table 1: Key Spectroscopic Data for Primaquine Dimers
| Dimer Type | Molecular Formula | Key Spectroscopic Techniques Used for Elucidation | Reference |
| Methylene-bridged this compound | Not explicitly stated in all sources | ¹H NMR, ¹³C NMR, Mass Spectrometry | researchgate.net |
| Sulfur-linked Primaquine N-acetate Dimer | C₃₄H₄₄N₆O₄S | ¹H NMR, ¹³C NMR, Field-Desorption Mass Spectrometry |
Crystallographic Investigations of this compound and Its Complexes
As of the current body of scientific literature, there are no published reports on the single-crystal X-ray diffraction analysis of a this compound or its complexes. This represents a significant gap in the complete structural understanding of these molecules. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and conformational preferences in the solid state.
While direct crystallographic data for primaquine dimers are unavailable, the crystallographic analysis of related compounds, such as derivatives of the parent primaquine molecule or other quinoline-based dimers, can offer valuable insights into the potential structural features of primaquine dimers. For instance, studies on the crystal structures of other dimeric quinoline (B57606) compounds have revealed diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for the formation of their supramolecular assemblies. The crystal structure of a complex between chloroquine (B1663885), a related quinoline antimalarial, and a heme dimer analogue has been reported, demonstrating the types of non-covalent interactions that can stabilize such complexes.
Should crystals of a this compound be obtained in the future, X-ray diffraction analysis would be pivotal in:
Unambiguously confirming the covalent linkage between the two primaquine units.
Determining the precise conformation of the dimer in the solid state.
Elucidating the packing of the molecules in the crystal lattice, which is governed by intermolecular forces.
Providing a basis for computational modeling and a deeper understanding of its structure-property relationships.
Conformational Analysis and Dynamic Behavior of this compound
Detailed experimental or computational studies focusing specifically on the conformational analysis and dynamic behavior of primaquine dimers are not extensively documented in the literature. Such studies are crucial for understanding the flexibility of the dimer, the accessible conformations in solution, and how these dynamic properties might influence its interactions with biological targets.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for investigating the conformational landscape of molecules. For primaquine itself and its derivatives, computational studies have been employed to investigate aspects like ionization potential and the effect of substituents on electronic properties. These studies often rely on an extended side chain conformation as a starting point. Similar computational approaches could be applied to primaquine dimers to:
Identify low-energy conformers.
Determine the rotational barriers around the flexible bonds, including the linkage between the two monomeric units and the alkylamine side chains.
Simulate the dynamic behavior of the dimer in different solvent environments.
The dynamic nature of the sulfur-linked primaquine N-acetate dimer has been alluded to, with the observation that it exists as a mixture of stereoisomers that can equilibrate in solution. This suggests a degree of conformational flexibility or dynamic exchange process occurring in this particular dimer.
Studies on Intermolecular Interactions and Self-Assembly of this compound
While specific studies on the self-assembly of primaquine dimers are not available, the principles of intermolecular interactions and self-organization in related quinoline derivatives provide a framework for understanding how primaquine dimers might behave. The quinoline moiety, with its aromatic ring system and nitrogen heteroatom, is capable of engaging in a variety of non-covalent interactions that can drive self-assembly.
Research on other quinoline-containing molecules has demonstrated the importance of:
Hydrogen Bonding: The amino groups in the primaquine structure are potential hydrogen bond donors, while the quinoline nitrogen and the methoxy (B1213986) oxygen can act as acceptors. These interactions are fundamental in directing the assembly of molecules.
π-π Stacking: The extended aromatic system of the quinoline rings can lead to stacking interactions, which are a significant driving force for the organization of such molecules in both solution and the solid state.
For example, studies on 8-quinolineboronic acid have shown its ability to self-assemble into a dimer in the solid state through the formation of intermolecular B-N bonds, reinforced by π-π stacking and hydrogen bonding. Another study on a 5,5′-biquinoline derivative revealed a helical self-assembly stabilized by intermolecular hydrogen bonds. These examples highlight the rich potential for supramolecular chemistry within the quinoline class of compounds, suggesting that primaquine dimers would also exhibit complex self-assembly behavior governed by a combination of these intermolecular forces.
Chiroptical Properties and Stereochemical Studies of this compound Enantiomers
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including the relative orientation of different chromophores within the molecule. For dimeric systems, the CD spectrum can be significantly influenced by excitonic coupling between the chromophores of the two monomeric units.
While specific chiroptical studies on primaquine dimers are not widely reported, research on other dimeric naphthylisoquinoline alkaloids, which also feature coupled aromatic systems, demonstrates the utility of this technique. In these cases, the chiroptical properties are dominated by the stereochemistry at the biaryl linkage.
For primaquine dimers, one would expect the chiroptical properties to be dependent on:
The absolute configuration of the individual primaquine units.
The nature and geometry of the linkage between the two units, which will dictate the spatial relationship between the quinoline chromophores.
The separation and characterization of the individual stereoisomers of primaquine and its metabolites are crucial, as the enantiomers of primaquine are known to have different pharmacological properties. Liquid chromatography techniques using chiral stationary phases have been developed for the enantiospecific quantification of primaquine and its major metabolite, carboxyprimaquine. Similar chromatographic methods would be essential for the separation and stereochemical investigation of this compound enantiomers and diastereomers.
Mechanistic Investigations of Primaquine Dimer at the Molecular and Cellular Level
Elucidation of Biochemical Targets and Binding Interactions of Primaquine (B1584692) Dimer
Investigations into the specific biochemical targets of primaquine dimers have pointed towards the parasite's energy metabolism machinery. A key study focused on a methylene-linked dimeric metabolite of primaquine, identifying its interaction with components of the mitochondrial respiratory chain.
Research has shown that the oxidized form of this dimeric metabolite (PD+) directly interacts with and inhibits the F1-ATPase, a crucial enzyme component of the ATP synthase complex responsible for generating cellular energy in the form of ATP. Current time information in Burleigh County, US. The interaction is bimodal; at lower concentrations, it acts as an uncoupler, while at higher concentrations, it becomes inhibitory to the purified F1-ATPase preparation. Current time information in Burleigh County, US. This dual effect suggests a complex binding interaction that first disrupts the efficiency of energy production and then directly inhibits it.
In addition to direct enzyme inhibition, dimerization of other quinoline-based compounds, such as quinacrine, has been shown to enhance anti-cancer activity by targeting the lysosomal thioesterase, protein-palmitoyl thioesterase 1 (PPT1). researchgate.net While this research was not conducted on a primaquine dimer in a parasitic context, it highlights a potential class of targets for dimeric quinolines that warrants further investigation.
Table 1: Biochemical Effects of Oxidized this compound (PD+) on Mitochondrial Components
| Parameter | Target/System | Observed Effect | Effective Concentration (E50%) |
| Oxidative Phosphorylation | Rat Liver Mitochondria | Uncoupling | 12 µM |
| ATP Synthesis | Purified F1-ATPase | Inhibition | Higher concentrations |
| ATP Synthesis | ATP Synthase Complex (F0F1) | Bimodal (Stimulation then Inhibition) | Not specified |
Data sourced from Baker et al. (1986). Current time information in Burleigh County, US.
Cellular Uptake and Intracellular Distribution Mechanisms of this compound
Specific research detailing the cellular uptake and intracellular distribution mechanisms for a simple this compound in parasite-infected cells is not extensively available in the current scientific literature. However, studies on related dimeric or "bis" compounds offer some insights.
For instance, bulky bisquinoline compounds are thought to accumulate in cellular compartments with a low pH, such as the parasite's digestive vacuole. nih.gov This accumulation is a critical step for their antimalarial action. Studies on bis-quaternary ammonium (B1175870) salts, which share structural motifs with some dimeric antimalarials, show that these compounds are readily concentrated several hundredfold into parasitized erythrocytes. asm.org Their uptake is sensitive to anion substitution and inhibitors of new permeability pathways induced in infected erythrocytes, suggesting that specific transport mechanisms may be involved. asm.org
Furthermore, research on dendritic macromolecule carriers for primaquine has shown that the formulation influences cellular uptake, with some carriers exhibiting targeting specificity for parasitized red blood cells. rsc.org While this involves a more complex formulation than a simple dimer, it underscores that modifications like dimerization could significantly alter the uptake pathway compared to the parent monomer. The specific transporters or endocytic pathways involved in this compound uptake remain to be elucidated.
Impact of this compound on Parasitic Cellular Pathways and Organelles (e.g., Mitochondrial Function, Redox Homeostasis)
The primary organelle affected by the this compound appears to be the mitochondrion, which is central to both energy production and redox homeostasis in the parasite.
A methylene-linked dimeric metabolite of primaquine has been shown to act as a classical uncoupler of oxidative phosphorylation in mitochondria. Current time information in Burleigh County, US. This uncoupling stimulates mitochondrial respiration while disrupting the generation of ATP, leading to a severe energy deficit in the cell. This effect is a direct consequence of disrupting the proton gradient across the inner mitochondrial membrane, a critical step in energy production.
The parent compound, primaquine, is known to exert its effects through metabolites that generate reactive oxygen species (ROS), leading to oxidative stress. asm.orgnih.gov This is a key aspect of its mechanism of action. The dimeric metabolite, through its interaction with the respiratory chain, likely contributes significantly to this oxidative stress. By interfering with the electron transport chain, it can lead to the leakage of electrons and the formation of superoxide (B77818) radicals, overwhelming the parasite's antioxidant defenses and causing damage to essential cellular components like lipids, proteins, and nucleic acids. nih.gov
Molecular Basis of this compound Activity Against Specific Life Stages of Pathogens (e.g., Liver Stages, Gametocytes)
While primaquine is uniquely effective against the liver stages (including dormant hypnozoites) and the transmissible gametocyte stages of Plasmodium parasites, specific data on the activity of a simple this compound against these life stages is limited. researchgate.netasm.org
However, research on hybrid or conjugated primaquine molecules provides valuable insights. Hybrid molecules that link primaquine to other antimalarial pharmacophores, such as artemisinin (B1665778), have demonstrated enhanced activity against P. berghei liver stages in vitro compared to the parent compounds. nih.govasm.org Similarly, certain primaquine-fumardiamide conjugates showed high activity against P. berghei hepatic stages. nih.gov This suggests that the primaquine moiety is crucial for targeting the liver stages and that dimerization or conjugation can enhance this inherent activity.
Regarding gametocytes, primaquine's activity is well-established and is thought to involve the disruption of mitochondrial function. nih.gov Combinations of primaquine with other schizonticides have shown synergistic effects against P. falciparum gametocytes in vitro. nih.gov Although direct evidence for primaquine dimers is scarce, it is plausible that by targeting mitochondrial function more potently, a dimeric form could exhibit significant gametocytocidal activity. Studies on other dimeric antimalarials, like bis-1,2,4-triazines, have shown activity against early-stage gametocytes and inhibition of male gamete formation, indicating that dimeric structures can indeed be effective against sexual stages. asm.org
Mechanisms of Resistance Development and Overcoming Strategies Related to this compound
There is a lack of specific studies on resistance mechanisms developed by parasites against primaquine dimers. Resistance to the parent drug, primaquine, is not well understood but is not linked to the common mechanisms seen for blood-stage drugs like chloroquine (B1663885).
Resistance to quinoline-based drugs is often associated with transporter proteins that efflux the drug from its site of action. For example, mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) are central to chloroquine resistance. plos.orgeco-vector.com Interestingly, some research has explored using dimeric compounds to overcome such resistance. Dimeric quinine (B1679958) molecules have been shown to be potent inhibitors of PfCRT in chloroquine-resistant parasites, suggesting that dimerization can be a strategy to counteract known resistance mechanisms. anu.edu.au
It has been proposed that bulky bisquinoline compounds may inhibit chloroquine efflux transporters. nih.gov In the context of cancer, certain primaquine bis-urea derivatives have been investigated for their ability to reverse multidrug resistance mediated by ABC transporters like P-glycoprotein and ABCG2. nih.gov This suggests a potential strategy where a this compound could act as an inhibitor of parasite efflux pumps, potentially restoring susceptibility to primaquine itself or other co-administered drugs. However, without specific studies on parasites resistant to primaquine dimers, this remains a theoretical approach.
Preclinical Efficacy and Biological Activity Profiling of Primaquine Dimer in Experimental Models
In Vitro Antiparasitic Efficacy Studies Against Relevant Pathogen Strains (e.g., Plasmodium species)
The in vitro antiparasitic activity of primaquine (B1584692) homodimers has been assessed against different life cycle stages of Plasmodium parasites. Studies have shown that these dimers exhibit significantly enhanced activity against the liver stages of the parasite compared to primaquine. For instance, primaquine homodimers synthesized as symmetric diamides of dicarboxylic acids with linkers of varying lengths demonstrated potent activity against Plasmodium berghei hepatic stages. irb.hr
Specifically, the fumaric, maleic, and succinic acid derivatives of primaquine dimers showed submicromolar activity, with IC50 values of 198.1 nM, 358.4 nM, and 726.2 nM, respectively, against P. berghei liver stages. irb.hr This indicates a substantial increase in potency compared to the parent drug. Conversely, the activity of these homodimers against the blood stages of P. falciparum, including both chloroquine-sensitive and chloroquine-resistant strains, was found to be less pronounced than that of primaquine. irb.hr This differential activity suggests that the mechanism of action of primaquine homodimers may vary between the liver and blood stages of the parasite's life cycle. irb.hr
Other studies on "primacins," which are primaquine derivatives, have also shown increased in vitro activity against the liver stage of P. berghei when compared to primaquine. nih.gov However, these particular derivatives were found to be inactive against the erythrocytic stage of P. falciparum. nih.gov
Table 1: In Vitro Antiplasmodial Activity of Primaquine Homodimers against P. berghei Hepatic Stages
| Compound | Linker | IC50 (nM) irb.hr |
|---|---|---|
| Primaquine Dimer | Fumaric Acid | 198.1 |
| This compound | Maleic Acid | 358.4 |
| This compound | Succinic Acid | 726.2 |
In Vivo Efficacy Assessment in Established Non-Human Disease Models (e.g., Rodent Malaria Models)
In vivo studies using rodent malaria models are crucial for evaluating the therapeutic potential of new antimalarial candidates. While specific in vivo efficacy data for primaquine homodimers is not extensively detailed in the provided search results, related studies on primaquine-artemisinin hybrids offer valuable insights. These hybrid molecules, which covalently link primaquine to artemisinin (B1665778), have been tested in murine models of P. berghei infection. asm.orgresearchgate.netnih.gov
One of the primaquine-artemisinin hybrids demonstrated superior efficacy in controlling parasitemia in mice compared to an equimolar mixture of the parent drugs, leading to improved cure and survival rates. asm.orgresearchgate.net This suggests that the chemical linkage of primaquine to another pharmacophore can enhance its in vivo antimalarial activity. asm.orgresearchgate.net Both hybrids displayed enhanced in vitro activities against P. berghei liver stages. asm.orgresearchgate.netnih.gov It is important to note that these are hybrid molecules and not true primaquine homodimers, but the findings support the concept of modifying the primaquine structure to improve its efficacy.
Comparative Analysis of this compound Efficacy Versus Parent Primaquine and Other Analogs
A comparative analysis reveals a clear distinction in the efficacy profile of primaquine dimers versus the parent drug, primaquine. As highlighted previously, primaquine homodimers exhibit markedly superior activity against the hepatic stages of P. bergheiin vitro. irb.hr The IC50 values of the most active dimers are in the submicromolar range, a significant improvement over primaquine. irb.hr For example, the fumaric acid-linked dimer is substantially more potent against liver stages. irb.hr
However, this enhanced liver-stage activity does not translate to the blood stages. The efficacy of these homodimers against erythrocytic P. falciparum is reportedly lower than that of primaquine. irb.hr This contrasts with some other primaquine derivatives, such as certain 5-phenoxy primaquine analogs, which have shown improved activity against blood-stage P. falciparum compared to the parent compound. nih.gov
When comparing primaquine dimers to other dimeric antimalarials, such as quinine (B1679958) dimers, the latter have been shown to be potent inhibitors of the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and are active against quinoline-resistant strains. nih.gov This highlights that the strategy of dimerization can lead to compounds with different mechanisms of action and resistance-reversal properties.
Synergistic and Additive Effects of this compound in Combination Studies with Other Antiparasitic Agents
The concept of synergistic drug combinations is a cornerstone of modern antimalarial therapy. While specific studies on the synergistic effects of primaquine dimers in combination with other agents are not detailed in the search results, the behavior of the parent molecule, primaquine, offers a basis for potential interactions. Primaquine itself has been shown to act synergistically with chloroquine against chloroquine-resistant strains of P. falciparum. nih.gov This synergistic effect is attributed to primaquine's ability to block the P. falciparum chloroquine resistance transporter (PfCRT), thereby increasing the accumulation of chloroquine within the parasite. nih.gov
Furthermore, the development of hybrid molecules, such as primaquine-chloroquine and primaquine-artemisinin conjugates, is predicated on the idea of combining different modes of action to attack multiple stages of the parasite life cycle. nih.govasm.org A primaquine-chloroquine conjugate demonstrated activity against both liver and blood stages of Plasmodium and was superior to an equimolar combination of the individual drugs. nih.gov Similarly, artemisinin-derived dimers have been effectively used in combination with mefloquine (B1676156) in in vivo studies. nih.govresearchgate.net These findings suggest that primaquine dimers could potentially exhibit synergistic or additive effects when combined with other antimalarials, although direct experimental evidence is needed to confirm this.
Investigation of this compound Activity in Alternative Biological Models (e.g., Mycobacterial, Leishmanial)
The biological activity of primaquine and its derivatives extends beyond their antimalarial properties. Several studies have evaluated their potential against other pathogens, including mycobacteria and Leishmania.
Antimycobacterial Activity: A number of primaquine derivatives, including bis-urea compounds which share a dimeric-like structure, have been evaluated for their antimycobacterial potential. nih.govmiguelprudencio.comnih.gov Some bis-urea derivatives of primaquine showed high activity against Mycobacterium tuberculosis, M. avium complex, and M. avium subsp. paratuberculosis, in some cases exceeding the potency of standard antitubercular drugs. miguelprudencio.com For instance, a bis-urea derivative with a benzhydryl group was identified as a promising agent. miguelprudencio.com This suggests that the dimeric scaffold could be a viable strategy for developing new antimycobacterial agents.
Antileishmanial Activity: Primaquine itself has known activity against Leishmania species, and its derivatives have been explored as potential antileishmanial drugs. nih.govnih.gov Certain "primacins" displayed modest activity against Leishmania infantum. nih.gov Peptidomimetic and organometallic derivatives of primaquine have also shown significant activity against the intramacrophagic amastigote form of L. infantum. nih.gov While direct data on primaquine homodimers is scarce, the activity of these related dimeric and complex derivatives indicates that this class of compounds holds promise for the development of new treatments for leishmaniasis.
Pharmacokinetic and Biotransformation Studies of Primaquine Dimer in Experimental Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in In Vitro Systems
In vitro models are crucial for the initial characterization of the ADME properties of new chemical entities. For the primaquine (B1584692) dimer, these studies provide foundational knowledge on its likely behavior in vivo. While specific data on the in vitro ADME profile of a primaquine dimer is not extensively detailed in the public domain, general principles of drug metabolism suggest that such a molecule would undergo evaluation in systems like liver microsomes, hepatocytes, and potentially Caco-2 cells to assess metabolic stability, permeability, and potential for drug-drug interactions. These systems would help predict its oral absorption and first-pass metabolism.
Metabolic Pathways and Enzyme Involvement in this compound Biotransformation in Experimental Models
The biotransformation of drug molecules is a critical determinant of their therapeutic efficacy and safety. In the case of primaquine, its metabolism is complex and mediated primarily by cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes. For the this compound, it is anticipated that similar enzymatic pathways would be involved.
Microbial biotransformation studies can serve as a preliminary model for mammalian metabolism. For instance, certain bacterial enzymes are known to be involved in the hydroxylation of azaarenes, a structural component of primaquine. researchgate.net These include enzymes like naphthalene (B1677914) 1,2-dioxygenase, quinaldine (B1664567) 4-oxidase, and toluene (B28343) dioxygenase. researchgate.net Fungi have also been utilized as models for the biotransformation of related compounds. researchgate.net
Identification and Characterization of this compound Metabolites in Preclinical Systems
The identification of metabolites is key to understanding the complete disposition of a drug candidate. In one study involving microbial systems, a this compound with a methylene (B1212753) bridge was shown to be metabolized over a period of 13 days. researchgate.net This biotransformation resulted in a metabolite, though it was produced in a very low yield of 0.4%. researchgate.net The specific structure of this metabolite was characterized, providing insight into the potential metabolic fate of the dimer. researchgate.net Further preclinical studies in animal models would be necessary to identify the full spectrum of metabolites formed under physiological conditions.
Excretion Profiles and Mass Balance Studies in Animal Models
Stereoselective Aspects of this compound Pharmacokinetics and Metabolism
Primaquine itself is a chiral molecule, and its enantiomers are known to exhibit differences in both efficacy and toxicity. Consequently, the this compound, which would also be chiral, is expected to display stereoselective pharmacokinetics and metabolism. The orientation of the two primaquine molecules within the dimer could influence its interaction with metabolic enzymes and transporters, leading to different rates of metabolism and clearance for its various stereoisomers. Investigating these stereoselective aspects is critical for a complete understanding of the dimer's pharmacological profile.
Computational Chemistry and Molecular Modeling Studies of Primaquine Dimer
Molecular Docking and Dynamics Simulations of Primaquine (B1584692) Dimer with Biological Targets
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction of a ligand with a biological target. In the context of the primaquine dimer, these techniques have been employed to understand its potential as an antimalarial agent and to explore its interactions with various biological targets.
Research has shown that the dimer interface of proteins can be a crucial target for drug development. For instance, studies on the glycolytic enzyme triosephosphate isomerase (TPI) from Plasmodium falciparum (pfTPI) have highlighted the dimer interface as a potential binding site for inhibitors. scirp.orgpeerj.com Molecular dynamics simulations have revealed that the dimer interface of pfTPI has distinct structural features compared to human TPI (hTPI), which could be exploited for selective drug design. peerj.com While not directly studying the this compound, these findings suggest that the dimeric nature of a compound could be advantageous for targeting such interfaces.
In the broader context of antimalarial drug design, molecular docking has been used to investigate the interaction of primaquine and its analogs with various targets. For example, docking studies have been performed on Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a key enzyme in the parasite's metabolism. ui.ac.id Similarly, the interactions of primaquine with folate pathway enzymes like dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthetase (DHPS) have been modeled. scirp.org These studies provide insights into the binding modes and affinities of primaquine-like compounds, which can inform the design of dimeric structures.
Furthermore, molecular dynamics simulations have been used to analyze the stability of protein-ligand complexes. For example, simulations of the Glucose-6-Phosphate Dehydrogenase (G6PD) dimer have been used to understand the structural impact of mutations. nih.gov Such computational approaches could be applied to study the interaction of a this compound with its biological targets, providing a deeper understanding of its mechanism of action.
| Biological Target | Key Findings from Docking/Dynamics Studies | Relevance to this compound |
| Triosephosphate isomerase (TPI) | The dimer interface is a viable drug target. scirp.orgpeerj.com | A dimeric structure might exhibit enhanced binding to this interface. |
| Plasmodium falciparum lactate dehydrogenase (PfLDH) | Chloroquine (B1663885), a related quinoline (B57606), interacts with the NADH binding pocket. ui.ac.id | Suggests a potential binding site for a this compound. |
| Dihydrofolate reductase (DHFR) & Dihydropteroate synthetase (DHPS) | Primaquine and other antimalarials form stable complexes with these enzymes. scirp.org | Provides a basis for modeling the interaction of a this compound with these targets. |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Molecular dynamics can elucidate structural changes at the dimer interface. nih.gov | This methodology could be applied to study the this compound's interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is valuable in drug discovery for predicting the activity of new compounds and for optimizing lead structures. ajol.info
While specific QSAR studies focusing solely on the this compound are not extensively reported, the principles of QSAR have been widely applied to primaquine and its analogs. These studies provide a framework for how a QSAR model for a this compound could be developed. For instance, a QSAR study on a series of 4-aminoquinolinyl analogs helped in the discovery of potential anti-Plasmodium falciparum agents. ajol.info Such a model typically involves calculating molecular descriptors that quantify various physicochemical properties of the molecules and then correlating them with their biological activity using statistical methods like multiple linear regression. acs.org
The development of a robust QSAR model for a this compound and its analogs would involve several key steps:
Data Set Selection: A series of this compound analogs with experimentally determined biological activities would be required.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each analog.
Model Building: Statistical methods would be used to build a regression model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques. ajol.info
Insights from QSAR studies on related compounds can inform the design of primaquine dimers. For example, a 3D-QSAR study on chiral chloroquine analogues provided insights into the favorable and unfavorable structural features for antimalarial activity. nih.gov These findings could guide the placement of substituents on the this compound to enhance its activity.
| QSAR Modeling Step | Description | Application to this compound |
| Data Set | A collection of molecules with known biological activity. | A series of this compound analogs would be synthesized and tested. |
| Descriptors | Numerical representations of molecular properties. | Calculated to quantify the structural features of the this compound analogs. |
| Model Building | Establishing a mathematical relationship between descriptors and activity. | A predictive model for the antimalarial activity of primaquine dimers would be created. |
| Validation | Assessing the predictive ability of the model. | Ensures the reliability of the model for designing new, more potent analogs. |
In Silico Prediction of this compound Biotransformation and ADMET Properties
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. scielo.brnih.gov For a this compound, predicting these properties is crucial for its development as a potential therapeutic agent.
The biotransformation of primaquine is known to produce various metabolites, some of which are responsible for its therapeutic effects and others for its toxicity. researchgate.net A dimeric metabolite of primaquine has been identified from microbial transformation studies, suggesting that dimerization is a possible metabolic pathway. nih.gov In silico tools can be used to predict the potential metabolic fate of a this compound, identifying likely sites of metabolism and the resulting metabolites. For example, software like ADMET Predictor™ has been used to study the drug-likeness properties of primaquine analogues. simulations-plus.com
ADMET prediction for a this compound would involve evaluating several parameters:
Absorption: Predicting oral bioavailability and intestinal absorption.
Distribution: Predicting plasma protein binding and blood-brain barrier penetration.
Metabolism: Identifying potential metabolic pathways and interactions with cytochrome P450 enzymes. scielo.br
Excretion: Predicting the route and rate of elimination from the body.
Toxicity: Predicting potential toxicities such as hepatotoxicity and cardiotoxicity.
Computational models have been successfully used to predict the ADMET properties of other antimalarial drugs and their analogs. For instance, in silico studies on cinnamoylated chloroquine hybrid analogues predicted their physicochemical and ADMET-related properties. orientjchem.org Similarly, the pharmacokinetic properties of 4-(4-chlorophenyl)thiazole compounds were assessed using in silico methods. scielo.br These examples demonstrate the utility of computational tools in evaluating the drug-like properties of new chemical entities, including a potential this compound.
| ADMET Parameter | In Silico Prediction | Importance for this compound |
| Absorption | Prediction of oral bioavailability and intestinal permeability. | Determines the potential for oral administration. |
| Distribution | Prediction of tissue distribution and plasma protein binding. | Influences the efficacy and potential side effects. |
| Metabolism | Identification of metabolic pathways and potential drug-drug interactions. | Crucial for understanding the formation of active or toxic metabolites. |
| Excretion | Prediction of clearance and elimination half-life. | Determines the dosing frequency. |
| Toxicity | Prediction of potential adverse effects. | Essential for assessing the safety profile. |
De Novo Design Strategies for Novel this compound Derivatives Based on Computational Insights
De novo design is a computational strategy used to generate novel molecular structures with desired biological activities. google.com This approach can be particularly useful for designing new this compound derivatives with improved properties, guided by insights from molecular modeling studies.
The design process can start with a known scaffold, such as the primaquine monomer, and then use computational algorithms to build new molecules by adding fragments or by modifying existing structures. For example, structure-based de novo design has been used to propose primaquine analogues with substitutions at the C-6 position of the 8-aminoquinoline (B160924) ring, aiming for better binding to quinone reductase II and reduced toxicity. nih.gov
Computational insights that can guide the de novo design of this compound derivatives include:
Pharmacophore models: These models define the essential structural features required for biological activity and can be used to screen virtual libraries or to guide the assembly of new molecules.
Docking studies: The binding modes of known ligands can provide a template for designing new molecules that fit into the active site of a target protein.
QSAR models: These models can predict the activity of designed molecules, allowing for the prioritization of the most promising candidates for synthesis.
The design of novel antimalarial agents often involves molecular hybridization, where two or more pharmacophores are combined into a single molecule. mdpi.com A this compound itself can be considered a form of molecular hybridization. De novo design strategies can be used to explore different linkers connecting the two primaquine units and to introduce various substituents on the quinoline rings to optimize the activity and pharmacokinetic properties.
| Computational Strategy | Application in De Novo Design | Example for this compound |
| Pharmacophore Modeling | Guiding the generation of molecules with desired features. | Designing dimers with optimal spatial arrangement of key functional groups. |
| Molecular Docking | Designing molecules that fit into a specific binding site. | Creating dimers that can effectively span a dimer interface of a target protein. |
| QSAR Modeling | Predicting the activity of designed compounds. | Prioritizing the synthesis of dimer derivatives with the highest predicted potency. |
| Molecular Hybridization | Combining different pharmacophores. | Exploring different linkers and substituents to create novel primaquine dimers. mdpi.com |
Theoretical Studies on this compound Interaction with Biomembranes and Other Biological Structures
Theoretical studies can provide valuable insights into the interaction of a this compound with biomembranes and other biological structures, which is crucial for understanding its mechanism of action and potential toxicity. The interaction of drugs with lipid membranes can significantly affect their absorption, distribution, and cellular uptake.
Studies on the primaquine monomer have shown that it interacts with lipid model membranes, affecting their fluidity and organization. nih.gov At physiological pH, the cationic amphiphilic nature of primaquine leads to strong interactions with the lipid headgroup region, causing disorganization in the hydrophobic core. nih.gov It is conceivable that a this compound would have even more pronounced effects on membrane structure due to its larger size and potentially different charge distribution.
Computational methods, such as molecular dynamics simulations, can be used to model the interaction of a this compound with lipid bilayers at an atomistic level. These simulations can reveal how the dimer partitions into the membrane, its preferred orientation, and its effect on membrane properties such as thickness, fluidity, and curvature. For example, similar studies have been conducted for chloroquine, providing a detailed understanding of its permeation through cell membranes. acs.org
Furthermore, theoretical studies can explore the interaction of a this compound with other biological structures, such as DNA or heme. The interaction of quinoline-based antimalarials with heme is a well-established mechanism of action. nih.gov It is hypothesized that these drugs inhibit the detoxification of heme in the parasite's food vacuole. nih.gov A this compound could potentially interact with heme in a unique way, for instance, by chelating two heme molecules simultaneously. Theoretical calculations, such as density functional theory (DFT), can be used to investigate the structure and stability of such complexes. researchgate.net
| Biological Structure | Theoretical Approach | Potential Insights for this compound |
| Biomembranes | Molecular Dynamics Simulations | Understanding of membrane partitioning, permeability, and effects on membrane properties. |
| Heme | Density Functional Theory (DFT), Molecular Docking | Elucidation of the binding mode and affinity, and the potential for inhibiting heme detoxification. |
| DNA | Molecular Docking, Molecular Dynamics | Investigation of potential DNA intercalation or groove binding, which could contribute to its mechanism of action or toxicity. |
| Protein Dimers | Molecular Docking, Molecular Dynamics | Exploration of the ability to bind to and stabilize or disrupt protein-protein interactions at dimer interfaces. |
Advanced Formulation and Drug Delivery Systems for Primaquine Dimer in Research Applications
Conceptual Approaches for Enhancing Primaquine (B1584692) Dimer Bioavailability in Experimental Settings
A primary challenge in the development of new chemical entities is achieving adequate bioavailability. Primaquine dimer, likely to be a lipophilic molecule, may face similar hurdles. Several conceptual approaches, proven effective for other hydrophobic drugs, could be applied to enhance its absorption in experimental models. asiapharmaceutics.infomdpi.com
One major strategy is the use of self-emulsifying drug delivery systems (SEDDS) . These isotropic mixtures of oils, surfactants, and co-surfactants can form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. tandfonline.com For a this compound, encapsulation within a SEDDS could significantly improve its solubilization and subsequent absorption. The large interfacial area created by the fine droplets facilitates drug diffusion across the intestinal membrane. tandfonline.com
Another approach is the formation of solid dispersions , where the drug is dispersed in a hydrophilic carrier matrix at a molecular level. nih.gov Techniques like hot-melt extrusion can transform a crystalline drug into a more soluble amorphous state, thereby enhancing its dissolution rate and bioavailability. contractpharma.com This could be a viable strategy for a solid this compound formulation.
Prodrug strategies could also be conceptually applied. While the dimer itself is a modification of primaquine, further derivatization to create a more soluble prodrug that metabolically releases the active dimer at the target site could be explored.
Finally, co-administration with bioavailability enhancers , such as agents that inhibit efflux pumps or metabolic enzymes in the gut wall, represents another potential avenue for improving the systemic exposure of this compound in experimental studies.
Nanotechnology-Based Delivery Systems for this compound (e.g., Nanoparticles, Liposomes)
Nanotechnology offers powerful tools to overcome the biopharmaceutical challenges of drug molecules. nih.gov For this compound, nano-based delivery systems could offer improved solubility, stability, and targeted delivery.
Polymeric nanoparticles are a versatile platform for drug delivery. nih.gov Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) have been successfully used to encapsulate antimalarial drugs, including primaquine. tandfonline.comresearchgate.net For this compound, PLGA nanoparticles could offer controlled and sustained release, protecting the drug from degradation and potentially reducing dose frequency. researchgate.net
Liposomes , vesicular structures composed of lipid bilayers, are another promising nanocarrier. mdpi.com They can encapsulate both hydrophilic and lipophilic drugs and have been used to improve the therapeutic index of various antimalarials. crimsonpublishers.com For a lipophilic this compound, it could be incorporated into the lipid bilayer of the liposome. Furthermore, surface modification of liposomes with polyethylene (B3416737) glycol (PEG), creating so-called "stealth" liposomes, can prolong their circulation time in the bloodstream. jst.go.jp
Solid lipid nanoparticles (SLNs) and the more advanced nanostructured lipid carriers (NLCs) are also highly suitable for hydrophobic drugs. These carriers are made from physiological lipids, which generally offer good biocompatibility. For this compound, encapsulation in SLNs or NLCs could enhance its oral bioavailability and potentially facilitate lymphatic transport, bypassing first-pass metabolism in the liver.
Table 1: Conceptual Nanotechnology-Based Delivery Systems for this compound
| Nanocarrier Type | Potential Advantages for this compound | Illustrative Composition |
| Polymeric Nanoparticles | Sustained release, protection from degradation, potential for surface modification for targeting. | Poly(lactic-co-glycolic acid) (PLGA), Chitosan |
| Liposomes | Biocompatible, can encapsulate lipophilic drugs, potential for targeted delivery. | Phosphatidylcholine, Cholesterol, DSPE-PEG |
| Solid Lipid Nanoparticles (SLNs) | Enhanced oral bioavailability, good tolerability, scalable production. | Glyceryl monostearate, Poloxamer 188 |
| Nanostructured Lipid Carriers (NLCs) | Higher drug loading capacity and stability compared to SLNs. | A mixture of solid and liquid lipids (e.g., Glyceryl behenate (B1239552) and Caprylic/capric triglyceride) |
Polymeric and Lipid-Based Carrier Systems for Controlled Release of this compound
A key objective of advanced drug delivery is to control the rate of drug release, thereby maintaining therapeutic concentrations for an extended period and reducing side effects. nih.gov
Polymeric matrix systems are a common approach for achieving controlled release. For instance, a this compound could be incorporated into a biodegradable polymer matrix, such as PLGA. The release of the drug would then be governed by a combination of diffusion through the polymer matrix and the degradation of the polymer itself. researchgate.net The release rate can be modulated by altering the polymer's molecular weight, composition, and the particle size of the formulation.
Lipid-based systems like liposomes and NLCs can also be designed for controlled release. The lipid composition and the physical state of the lipid core in NLCs can influence the drug's partitioning and diffusion, thus controlling its release. For example, a more rigid lipid matrix in SLNs can slow down the diffusion of the encapsulated this compound.
The concept of dimeric prodrugs themselves can be a form of controlled release, as seen with corticosteroid dimers that act as a matrix for their own sustained release through surface erosion. researchgate.netresearchgate.net A similar principle could be explored for this compound implants in experimental settings, where the dimer itself provides a slow-release reservoir.
Targeted Delivery Strategies for this compound to Specific Tissues or Pathogens in Experimental Models
Targeted drug delivery aims to increase the concentration of a drug at its site of action, enhancing efficacy and reducing systemic toxicity. mdpi.com For antimalarial drugs like primaquine, the liver is a key target as it harbors the dormant hypnozoite stages of Plasmodium vivax and Plasmodium ovale. nih.govmdpi.com
Formulations of this compound could be engineered for passive targeting to the liver. Nanoparticles with specific size ranges are naturally taken up by the reticuloendothelial system (RES), which is abundant in the liver. Studies with primaquine-loaded nanoparticles have shown significant accumulation in the liver. tandfonline.com
Active targeting can be achieved by decorating the surface of nanocarriers with ligands that bind to specific receptors on target cells. For liver targeting, ligands such as galactose or asialoglycoprotein can be attached to the surface of nanoparticles or liposomes, as hepatocytes express receptors that recognize these moieties. This strategy could be conceptually applied to a this compound formulation to enhance its delivery to infected liver cells. nih.govrsc.org
Another strategy could involve targeting infected red blood cells. For instance, heparin-coated liposomes have been shown to have a specific binding affinity for Plasmodium-infected erythrocytes. crimsonpublishers.com Such an approach could be explored for liposomal formulations of this compound.
Table 2: Conceptual Targeted Delivery Strategies for this compound Formulations
| Targeting Strategy | Ligand/Method | Target Tissue/Cell | Potential Benefit |
| Passive Liver Targeting | Nanoparticle size optimization (e.g., 100-200 nm) | Liver (Kupffer cells and hepatocytes) | Enhanced delivery to the site of dormant malaria parasites. |
| Active Liver Targeting | Galactose, Asialoglycoprotein | Hepatocytes | Increased specificity of delivery to liver cells. |
| Infected RBC Targeting | Heparin, Specific antibodies | Plasmodium-infected erythrocytes | Concentrating the drug at the site of blood-stage parasites. |
In Vitro Release Kinetics and Stability of this compound in Advanced Formulations
Before in vivo testing, the in vitro performance and stability of any new formulation must be thoroughly characterized. pharmtech.comqbdgroup.com
In vitro release kinetics studies are essential to predict how a formulation will behave in vivo. researchgate.net These studies are typically conducted using methods like dialysis under physiological conditions (pH, temperature). mdpi.com For a controlled-release formulation of this compound, the release profile would be expected to follow models such as zero-order (constant release), first-order (release rate dependent on concentration), or the Higuchi model (release from a matrix). ijltemas.in The Korsmeyer-Peppas model is often used to elucidate the mechanism of drug release, such as diffusion, swelling, or erosion of the carrier matrix. ijltemas.innih.gov
Stability testing is crucial to ensure that the formulation maintains its physicochemical integrity and drug content over time. researchgate.netamericanpharmaceuticalreview.com This involves assessing parameters such as particle size, zeta potential, encapsulation efficiency, and drug degradation under various storage conditions (e.g., different temperatures and humidity levels). For a this compound formulation, stability studies would be critical to determine its shelf-life and ensure the reliability of data from experimental studies.
For example, a study on ketoprofen (B1673614) sustained-release tablets evaluated their release kinetics using various models and conducted accelerated stability studies to determine the shelf life. nih.gov A similar rigorous approach would be necessary for any this compound formulation.
Analytical Methodologies for Primaquine Dimer Quantification and Detection in Research Matrices
Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS/MS, UPLC-MS/MS)
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are the cornerstone techniques for the separation and quantification of primaquine (B1584692) and its related compounds in complex biological matrices. These methods offer high sensitivity, specificity, and the ability to simultaneously measure multiple analytes.
Researchers have developed numerous HPLC and UPLC methods for primaquine analysis. For instance, a reverse-phase HPLC (RP-HPLC) method was developed to quantify primaquine diphosphate (B83284) in extended-release tablets, utilizing a C18 column and UV detection at 254 nm. latamjpharm.org The mobile phase consisted of acetonitrile (B52724), methanol, 1 M perchloric acid, and water. latamjpharm.org For the analysis of biological samples, such as human plasma, UPLC-MS/MS methods have been established to quantify primaquine and its metabolites. nih.gov One such method utilized a simple liquid-liquid extraction for sample preparation and achieved separation within a nine-minute run time. nih.gov The linearity for all analytes was established in the range of 1-500 ng/mL. nih.gov
The combination of liquid chromatography with tandem mass spectrometry is particularly powerful for identifying and quantifying trace amounts of analytes. A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed for the simultaneous estimation of bulaquine (B1668044) and its metabolite primaquine in monkey plasma. uniroma1.it This method used an electrospray source in the multiple reaction monitoring mode for quantitation. uniroma1.it Another study detailed a UPLC-MS/MS method for the simultaneous quantification of primaquine and its eleven metabolites in human urine, highlighting the complexity of its metabolic profile. nih.gov
The choice of chromatographic conditions is critical for achieving optimal separation. A variety of columns and mobile phases have been employed. For the separation of primaquine enantiomers and its metabolite carboxyprimaquine, a Chiralcel OD column was used with a mobile phase gradient of acetonitrile and aqueous ammonium (B1175870) formate. nih.gov In another validated HPLC-DAD-UV method for primaquine in blood plasma, a modified-silica cyanopropyl column was used with a mobile phase of acetonitrile and ammonium acetate (B1210297) buffer. scielo.br
Table 1: Examples of Chromatographic Conditions for Primaquine Analysis
| Technique | Column | Mobile Phase | Detection | Application |
| RP-HPLC | C18 | Acetonitrile, methanol, 1 M perchloric acid, water | UV (254 nm) | Quantification in extended-release tablets latamjpharm.org |
| UPLC-MS/MS | - | - | MS/MS | Quantification of primaquine and metabolites in human urine nih.gov |
| LC-MS/MS | Two Spheri cyano columns in series | Acetonitrile/ammonium acetate buffer | MS/MS | Simultaneous estimation of bulaquine and primaquine in monkey plasma uniroma1.it |
| HPLC-DAD-UV | Modified-silica cyanopropyl | Acetonitrile and 10mM ammonium acetate buffer | DAD-UV (264nm) | Analysis of primaquine in blood plasma scielo.brnih.gov |
| LC-MSD-TOF | Chiralcel OD | Acetonitrile (0.1% formic acid) and aqueous ammonium formate | MS | Enantiomeric separation of primaquine and carboxyprimaquine nih.gov |
Spectrophotometric and Fluorometric Methods for Primaquine Dimer Analysis
Spectrophotometric and fluorometric methods provide alternative approaches for the quantification of primaquine, often valued for their simplicity and cost-effectiveness. These methods typically involve a chemical reaction that produces a colored or fluorescent product, which can then be measured.
A spectrophotometric method for primaquine determination involves its reaction with diazotized p-nitroaniline in an acidic medium to form a yellow-orange azo dye with maximum absorption at 482 nm. This method was found to be linear over a concentration range of 0.2-12 ppm. Another approach is based on the reaction of primaquine with sodium 1,2-naphthoquinone-4-sulfonate (NQS) in an alkaline buffer solution (pH 10), resulting in a brown-colored adduct with an absorption maximum at 485 nm. researchgate.net The calibration curve for this method was linear in the range of 10-60 μg/mL. researchgate.net
Fluorometric methods generally offer higher sensitivity compared to spectrophotometric methods. One such method is based on the reaction of primaquine with fluorescamine (B152294) in an alkaline medium, which forms a fluorescent derivative. researchgate.net The fluorescence is measured at 480 nm after excitation at 397 nm, with a linear range of 0.25-1.25 μg/mL. researchgate.net The development of fluorescent probes, such as those based on amphiphilic Schiff-base zinc(II) complexes, has also been explored for the sensitive detection of alkaloids, a class of compounds that includes primaquine. researchgate.net
While these methods can be effective, they may be susceptible to interference from other compounds present in the sample matrix. researchgate.net Therefore, careful validation and consideration of potential interferences are essential.
Development of Bioanalytical Methods for this compound in Experimental Biological Samples
The development of robust bioanalytical methods is a critical prerequisite for conducting pharmacokinetic and metabolic studies of primaquine and its dimer in experimental biological samples like plasma, urine, and tissues. avancebio.comnih.gov These methods must be capable of accurately and reliably quantifying the analytes in complex biological matrices. lsmuni.lt
The process begins with designing an assay that is sensitive, specific, and suitable for the intended application. avancebio.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical choice due to its high selectivity and sensitivity. nih.gov Sample preparation is a key step and often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix. scielo.brnih.gov For instance, a simple liquid-liquid extraction with n-hexane/ethyl acetate/dimethyloctyl amine was utilized for the analysis of bulaquine and primaquine in monkey plasma. uniroma1.it In another study, plasma protein precipitation with acetonitrile followed by zinc sulfate (B86663) addition was used for primaquine extraction from mouse plasma. scielo.br
A crucial aspect of bioanalytical method development is the ability to separate and quantify not just the parent drug but also its various metabolites, including potential dimeric species. A study focusing on the microbial transformation of primaquine by Streptomyces rimosus led to the identification of a novel dimeric metabolite. nih.gov The structure of this dimer was confirmed by synthesis and direct comparison using techniques like thin-layer chromatography and high-pressure liquid chromatography. nih.gov
Furthermore, methods have been developed for the simultaneous quantification of primaquine and its major metabolite, carboxyprimaquine, in both enantiomeric and racemic forms in human plasma. nih.gov These methods are essential for understanding the different pharmacological properties of the primaquine enantiomers. nih.gov
Assay Validation Parameters for this compound Quantification in Research Studies
Validation is the process of demonstrating that a bioanalytical method is reliable and reproducible for its intended use. lsmuni.lt Regulatory guidelines from bodies like the FDA provide a framework for the validation of bioanalytical methods. avancebio.com The key parameters that are assessed during validation include:
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. scielo.br
Linearity : The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte. nih.govresearchgate.net Calibration curves are generated to assess linearity, and a correlation coefficient (r²) close to 1 indicates good linearity. scielo.br
Precision and Accuracy : Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. These are typically assessed at different concentration levels (e.g., low, medium, and high quality control samples) and are expressed as the relative standard deviation (RSD) and the percentage of recovery, respectively. nih.govnih.govresearchgate.net
Recovery : The efficiency of the extraction process in recovering the analyte from the biological matrix. uniroma1.itscielo.br
Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. scielo.brresearchgate.net
Robustness : The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. scielo.br
Stability : The chemical stability of the analyte in the biological matrix under different storage and handling conditions. nih.gov
Table 2: Example of Validation Parameters for a UPLC-MS/MS Method for Primaquine and its Metabolites in Human Urine. nih.gov
| Parameter | Result |
| Linearity Range | 1-500 ng/mL |
| Extraction Recovery | 90.1 to 112.9 % |
| Intra-day Precision (RSD) | < 9.8 % |
| Inter-day Precision (RSD) | < 10.7 % |
Stability Assessment Methods for this compound in Various Research Conditions
Assessing the stability of primaquine and its dimer in various research conditions is crucial to ensure the integrity of the samples and the accuracy of the analytical results. Stability studies are typically conducted as part of the bioanalytical method validation process. nih.gov
The stability of the analytes is evaluated in the biological matrix (e.g., plasma, urine) under different conditions that mimic those encountered during sample collection, processing, storage, and analysis. These conditions often include:
Freeze-Thaw Stability : Assesses the stability of the analyte after repeated cycles of freezing and thawing. researchgate.net
Short-Term (Bench-Top) Stability : Evaluates the stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples might spend on a lab bench during processing. researchgate.net
Long-Term Stability : Determines the stability of the analyte when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. nih.govcaymanchem.com
Stock Solution Stability : Assesses the stability of the analyte in the solvent used to prepare stock solutions. caymanchem.com
Post-Preparative Stability : Evaluates the stability of the analyte in the processed sample (e.g., after extraction) while it awaits injection into the analytical instrument.
For example, a study on the simultaneous quantification of primaquine and carboxyprimaquine demonstrated their stability in human plasma for up to 2 years at -80°C. nih.gov Another study recommended that plasma and urine samples containing primaquine and its metabolite 5,6-orthoquinone primaquine should be stored at -80°C and analyzed within 7 days due to the stability of the metabolite. nih.gov Primaquine phosphate (B84403) tablets are recommended to be stored in well-closed, light-resistant containers at temperatures between 15-30°C. nih.gov
Emerging Research Avenues and Future Directions for Primaquine Dimer Chemistry and Biology
Exploration of Novel Therapeutic Applications Beyond Primary Antiparasitic Focus
While primaquine (B1584692) is a well-established antimalarial drug, the dimerization of this 8-aminoquinoline (B160924) has opened up new therapeutic possibilities beyond its primary use. nih.gov Researchers are actively investigating the potential of primaquine dimers in oncology and virology, with promising initial findings.
Anticancer Activity: Studies have revealed that primaquine homodimers exhibit significant antiproliferative activity against various cancer cell lines. irb.hrnih.gov For instance, certain primaquine dimers with dicarboxylic acid spacers have demonstrated activity against breast adenocarcinoma (MCF-7), colon cancer (HCT116), and lung cancer (H460) cell lines. irb.hrnih.gov The length and chemical nature of the linker connecting the two primaquine units appear to be crucial in modulating this anticancer effect. irb.hrnih.gov Some dimers, such as those with fumaric and suberic acid spacers, have shown high selectivity for breast cancer cells. irb.hrnih.gov The proposed mechanisms for this anticancer action include the induction of apoptosis by inhibiting the nuclear translocation of the epidermal growth factor receptor (EGFR). nih.govresearchgate.net
Antiviral Activity: The exploration of primaquine dimers has also extended to their potential as antiviral agents. nih.gov Certain primaquine-cinnamic acid derivatives and urea-based dimers have shown activity against human coronavirus (229E) and human cytomegalovirus (HCMV), respectively. nih.gov This suggests that the primaquine dimer scaffold could be a valuable starting point for the development of broad-spectrum antiviral drugs. mdpi.com
The following table summarizes the reported antiproliferative activity of selected primaquine homodimers against various cancer cell lines.
| This compound Derivative | Cancer Cell Line | GI50 (µM) | Selectivity |
| Adipic acid derivative | MCF-7, HCT116, H460 | 1.78–13.7 | Less toxic to normal cells |
| Mesaconic acid derivative | MCF-7, HCT116, H460 | 2.36–4.31 | Generally active |
| Fumaric acid derivative | MCF-7 | Highly selective | No activity against other tested cancer cells |
| Suberic acid derivative | MCF-7 | Highly selective | No activity against other tested cancer cells |
| Data sourced from Bioorganic & Medicinal Chemistry Letters. irb.hrnih.gov |
Development of Advanced Synthetic Strategies for Improved this compound Analogs
The growing interest in primaquine dimers has spurred the development of advanced synthetic strategies to create novel analogs with improved therapeutic properties. The dimerization of known drugs is a recognized strategy to enhance efficacy and overcome resistance. nih.govirb.hr
Key areas of focus in the synthesis of this compound analogs include:
Linker Modification: A primary strategy involves modifying the linker that connects the two primaquine molecules. nih.govirb.hr Researchers are experimenting with linkers of varying lengths, flexibility, and chemical compositions, such as dicarboxylic acids, ureas, and other heterocyclic moieties. nih.govirb.hr This approach aims to optimize the dimer's pharmacological profile, including its activity, selectivity, and pharmacokinetic properties.
Hybrid Molecules: Another innovative approach is the creation of hybrid molecules that combine primaquine with other pharmacophores. mdpi.comnih.gov For example, primaquine has been linked to artemisinin (B1665778), another antimalarial drug, to create hybrids with dual-stage antiplasmodial activity. mdpi.comnih.govmiguelprudencio.com Similarly, hybrids of primaquine with chloroquine (B1663885) have been synthesized to target different stages of the malaria parasite. nih.govresearchgate.net These hybrid strategies aim to create multifunctional drugs with enhanced efficacy and a broader spectrum of activity.
Introduction of Functional Groups: Synthetic efforts also focus on introducing specific functional groups into the this compound structure. For instance, the incorporation of fluorine atoms can enhance bioavailability and selectivity. nih.gov The synthesis of symmetric bis-urea derivatives is another strategy being explored to generate dimers with diverse molecular sizes and lipophilicity. nih.gov
A general synthetic route to some primaquine dimers involves the reaction of a primaquine intermediate with a suitable bifunctional linker. For example, the synthesis of N-(4-bromopentyl)phthalimide is a key step in producing certain primaquine analogs. google.com
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding of this compound
To fully harness the therapeutic potential of primaquine dimers, a deeper understanding of their mechanisms of action is essential. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform to elucidate the complex biological effects of these compounds. frontiersin.orgnashbio.comnih.gov
Multi-omics can provide a systems-level view of how primaquine dimers interact with biological systems, helping to:
Identify Drug Targets: By analyzing changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment, researchers can identify the specific molecular targets and pathways affected by the drug. nashbio.com This is crucial for understanding both on-target and off-target effects.
Elucidate Mechanisms of Action: A multi-omics approach can reveal the downstream consequences of drug-target interactions, providing a comprehensive picture of the drug's mechanism of action. frontiersin.org For example, it can help to understand how primaquine dimers induce apoptosis in cancer cells or inhibit viral replication. nih.govresearchgate.net
Discover Biomarkers: Integrated omics data can help identify biomarkers that predict a patient's response to this compound therapy. nashbio.com This is a critical step towards personalized medicine, allowing for the selection of patients who are most likely to benefit from the treatment.
Understand Resistance Mechanisms: By comparing the omics profiles of sensitive and resistant cell lines or pathogens, researchers can uncover the molecular mechanisms underlying drug resistance. nih.gov This knowledge is vital for developing strategies to overcome resistance and for designing next-generation primaquine dimers.
While the application of multi-omics to this compound research is still in its early stages, it holds immense promise for accelerating the development of these compounds into effective therapies. nih.gov
Challenges and Opportunities in this compound Research Translation
The translation of promising this compound research from the laboratory to clinical applications presents both significant challenges and exciting opportunities.
Challenges:
Preclinical Development: A major hurdle is the extensive preclinical testing required to establish the safety and efficacy of new this compound analogs. This includes comprehensive studies on pharmacokinetics, pharmacodynamics, and toxicology.
Drug Resistance: As with any antimicrobial or anticancer agent, the potential for the development of drug resistance is a significant concern. researchgate.net Continuous research is needed to understand and circumvent resistance mechanisms.
Manufacturing and Scalability: Developing cost-effective and scalable synthetic routes for the large-scale production of primaquine dimers is essential for their eventual clinical use. google.com
Regulatory Approval: Navigating the complex regulatory landscape to gain approval for new drugs is a lengthy and resource-intensive process.
Opportunities:
Overcoming Existing Drug Limitations: Primaquine dimers offer the potential to overcome some of the limitations of the parent drug, such as its side effects and the emergence of resistant parasite strains. nih.govmdpi.com
Broad-Spectrum Applications: The demonstrated activity of primaquine dimers against cancer and viruses opens up new therapeutic avenues beyond malaria. nih.govirb.hrnih.gov This broadens the potential impact of this class of compounds.
Combination Therapies: Primaquine dimers could be used in combination with other drugs to enhance therapeutic efficacy and combat drug resistance. olemiss.eduiddo.org For example, combining them with artemisinin-based therapies for malaria is a promising strategy. iddo.orgtropmedres.ac
Drug Repurposing: The repurposing of the well-established primaquine scaffold through dimerization represents a cost-effective and accelerated path to new drug discovery. nih.gov
Innovative Research Paradigms for Overcoming Limitations of Current this compound Investigations
To overcome the current limitations in this compound research, innovative research paradigms are being explored. These new approaches aim to accelerate the discovery and development process and to provide a more comprehensive understanding of the therapeutic potential of these compounds.
High-Throughput Screening: The development of high-throughput screening assays is crucial for rapidly evaluating large libraries of this compound analogs for their activity against various targets, including different cancer cell lines and viruses. plos.org
Computational Modeling and In Silico Screening: Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the activity of new this compound analogs and to guide their rational design. This can significantly reduce the time and cost associated with synthesizing and testing new compounds.
Advanced Imaging Techniques: The use of advanced imaging techniques, such as cryo-electron microscopy, can provide detailed structural information about the interactions between primaquine dimers and their molecular targets. unimi.it This can offer crucial insights into their mechanism of action.
Development of Novel Delivery Systems: Innovative drug delivery systems, such as nanoparticles and liposomes, are being investigated to improve the delivery of primaquine dimers to their target sites, enhance their bioavailability, and reduce potential side effects. uu.nl
Organ-on-a-Chip and 3D Cell Culture Models: These advanced in vitro models can more accurately mimic the physiological environment of human tissues and organs, providing more reliable predictions of drug efficacy and toxicity compared to traditional 2D cell cultures.
By embracing these innovative research paradigms, the scientific community can accelerate the translation of this compound research into novel and effective therapies for a range of diseases.
Q & A
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Q. Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
